2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, demonstrate significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These effects are influenced by structural differences, suggesting potential applications in developing new therapeutic agents and understanding the role of such compounds in plant biology and human health (Godlewska-Żyłkiewicz et al., 2020).
Stability and Degradation of Carboxylic Acid Derivatives
Research into the stability and degradation pathways of carboxylic acid derivatives, such as nitisinone, offers insights into their environmental impact and medical applications. Understanding these pathways can inform the development of more stable and effective compounds for various uses, including pharmaceuticals (Barchańska et al., 2019).
Benzoxaboroles and Carboxylic Acids
The study of benzoxaboroles, derivatives of phenylboronic acids, highlights the diverse applications of carboxylic acid derivatives in organic synthesis, biological activity, and clinical trials. This research underscores the potential of carboxylic acid derivatives in developing new drugs and functional materials (Adamczyk-Woźniak et al., 2009).
Role in Plant Biology
Carboxylic acid derivatives play crucial roles in plant biology, influencing growth, stress response, and development. Studies on specific amino acids and their precursors in plants offer insights into their biological significance and potential applications in agriculture and biotechnology (Van de Poel & Van Der Straeten, 2014).
Synthesis and Applications
Research on the synthesis and applications of carboxylic acid derivatives, including methodologies for creating cyclic β-amino acids, highlights their importance in medicinal chemistry. These compounds' roles in drug research and development demonstrate their potential for creating new therapeutic agents (Kiss et al., 2018).
Properties
IUPAC Name |
4-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-2-19-9-8-12(13(16)17)15-14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKXYKCKXFBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.